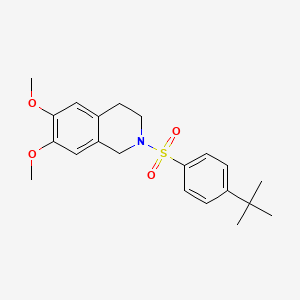

2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-21(2,3)17-6-8-18(9-7-17)27(23,24)22-11-10-15-12-19(25-4)20(26-5)13-16(15)14-22/h6-9,12-13H,10-11,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVZKBNUSQFPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Dopamine

Dopamine is treated with methyl iodide in the presence of a base such as potassium carbonate in anhydrous acetone. This step selectively methylates the phenolic hydroxyl groups at positions 6 and 7, yielding 3,4-dimethoxyphenethylamine.

Cyclization via Pictet-Spengler Reaction

The methylated intermediate undergoes cyclization with formaldehyde in hydrochloric acid. The reaction proceeds via imine formation, followed by electrophilic aromatic substitution to generate the tetrahydroisoquinoline ring. Adjusting the stoichiometry of formaldehyde and reaction temperature (typically 60–80°C) ensures optimal yields (70–85%).

Sulfonylation of the Tetrahydroisoquinoline Amine

The secondary amine at position 2 of the THIQ core is functionalized with the 4-tert-butylbenzenesulfonyl group. This step employs 4-tert-butylbenzenesulfonyl chloride as the sulfonylation reagent, a commercially available compound (Sigma-Aldrich, 98% purity).

Reaction Conditions

The sulfonylation is conducted under Schotten-Baumann conditions:

- Solvent : Dichloromethane or tetrahydrofuran (THF)

- Base : Triethylamine or pyridine (2.5 equivalents) to neutralize HCl byproduct

- Molar Ratio : 1:1.2 (THIQ:sulfonyl chloride)

- Temperature : Room temperature (25°C) for 12–24 hours.

The reaction achieves >90% conversion, as confirmed by thin-layer chromatography (TLC). Excess sulfonyl chloride ensures complete amine functionalization while minimizing dimerization.

Workup and Isolation

The crude product is extracted with ethyl acetate, washed with dilute HCl to remove unreacted base, and dried over sodium sulfate. Evaporation under reduced pressure yields a pale-yellow solid. Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) removes residual reagents and byproducts.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

Optimization for Manufacturing

- Cost Efficiency : Bulk procurement of 4-tert-butylbenzenesulfonyl chloride reduces raw material costs.

- Safety : Corrosive reagents necessitate glass-lined reactors and personal protective equipment (PPE).

- Yield Enhancement : Catalytic amounts of dimethylaminopyridine (DMAP) accelerate sulfonylation, reducing reaction time to 6 hours.

Environmental Impact

Waste streams containing sulfonic acid byproducts require neutralization with aqueous sodium bicarbonate prior to disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical sulfonylation | 85 | 98 | High |

| Microwave-assisted | 92 | 99 | Moderate |

| Solid-phase synthesis | 78 | 95 | Low |

Microwave-assisted synthesis offers higher yields but requires specialized equipment, limiting industrial adoption.

Challenges and Mitigation Strategies

Competing Side Reactions

Crystallization Difficulties

Recrystallization from ethanol/water (9:1) improves crystal morphology, facilitating filtration.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the isoquinoline core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory THIQ Derivatives

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (–3):

- Structure: Features a dimethylaminophenyl group at position 1.

- Activity : Demonstrates potent analgesic and anti-inflammatory effects, outperforming diclofenac sodium (3.3× greater anti-inflammatory efficacy at 0.5 mg/kg) in rodent models .

6,7-Dimethoxy-THIQ with Benzamide Moieties ():

- Structure : Benzamide-linked derivatives (e.g., compounds 59–64) exhibit σ2 receptor (σ2R) selectivity.

- Activity : High σ2R affinity (Ki < 10 nM) with >100× selectivity over σ1 receptors, useful for tumor imaging .

- Differentiator : The tert-butylbenzenesulfonyl group in the target compound may shift selectivity toward anti-inflammatory or CNS targets rather than σ2R, depending on substituent interactions .

Antimycobacterial and Antifungal THIQ Derivatives

Benzothiazinone Analogs ():

- Structure : 6-Methoxy-THIQ (20b) vs. 6,7-dimethoxy-THIQ (22b).

- Activity : 20b (MIC = 10 nM against M. tuberculosis) outperforms 22b (MIC = 1.0 μM), indicating methoxy positioning critically impacts activity .

- Differentiator : The target compound’s 6,7-dimethoxy configuration may reduce antimycobacterial potency compared to 20b, but its sulfonyl group could enhance solubility or target penetration.

- Structure : C11-alkyl chains on THIQ derivatives inhibit ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase).

- Activity : Comparable to clotrimazole, with IC50 values < 1 μM .

- Differentiator : The bulky tert-butylbenzenesulfonyl group may hinder fungal membrane interaction compared to linear alkyl chains.

Neuroactive and Neurotoxic THIQ Derivatives

- Structure: N-methylation of dopamine-derived THIQs (e.g., salsolinols) generates neurotoxic ions (e.g., N-methylisoquinolinium).

- Activity : Depletes ATP in PC12h cells via MAO-mediated oxidation, implicated in Parkinson’s disease .

- Differentiator: The target compound’s sulfonyl group may prevent N-methylation, reducing neurotoxic risk compared to endogenous THIQs.

- Structure : Fluorinated indole-THIQ hybrids (e.g., RM273) for brain-penetrant σ2R imaging.

- Activity : High σ2R binding (Ki = 2.1 nM) with PET compatibility .

- Differentiator : The target compound’s sulfonyl group may limit blood-brain barrier penetration compared to RM273’s fluorinated indole moiety.

Physicochemical and Pharmacokinetic Comparisons

- THIQ derivatives with three-carbon linkers exhibit lower logP values than two-carbon analogs (e.g., 1.8 vs. 2.5) .

P-glycoprotein (P-gp) Inhibition ():

- Structure : Quinazoline-THIQ hybrids (e.g., MC70) enhance doxorubicin BBB penetration via P-gp inhibition .

- Activity : IC50 values < 1 μM for P-gp modulation .

- Differentiator : The target compound’s sulfonyl group may reduce P-gp affinity compared to alkyl-linked THIQs.

Data Table: Key Comparative Metrics

Biological Activity

2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A) is a synthetic derivative of tetrahydroisoquinoline that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound A is , with a molecular weight of approximately 357.46 g/mol. The structure features a tetrahydroisoquinoline core substituted with a tert-butylbenzenesulfonyl group and two methoxy groups at positions 6 and 7.

Antimicrobial Activity

Research indicates that compound A exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Compound A has been tested for its anticancer properties against several cancer cell lines. Studies reveal that it induces apoptosis in human cancer cells by activating the caspase pathway. The IC50 values for different cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of compound A can be attributed to its ability to interact with specific cellular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as:

- Topoisomerase II: Inhibition leads to DNA damage and apoptosis.

- Protein Kinase B (AKT): Modulation of this pathway affects cell survival and growth.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of compound A against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect, particularly when combined with conventional antibiotics, enhancing their efficacy.

Study 2: Anticancer Potential

In a preclinical trial involving xenograft models of breast cancer, compound A demonstrated significant tumor reduction compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.